Cas no 16000-13-8 (2,6-dimethyl-3,4-dihydro-2H-pyran-4-one)

2,6-dimethyl-3,4-dihydro-2H-pyran-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-Pyran-4-one, 2,3-dihydro-2,6-dimethyl-
- 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one
- 2,6-dimethyl-2,3-dihydropyran-4-one
- 16000-13-8
- EN300-1704637
-
- インチ: InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3,6H,4H2,1-2H3
- InChIKey: FYKXIEUYDYWTTO-UHFFFAOYSA-N
- ほほえんだ: CC1CC(=O)C=C(O1)C
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 26.3Ų
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704637-5.0g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 5g |
$2152.0 | 2023-05-26 | |
Enamine | EN300-1704637-1.0g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 1g |
$743.0 | 2023-05-26 | |
Enamine | EN300-1704637-2.5g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 2.5g |
$1454.0 | 2023-09-20 | |
Enamine | EN300-1704637-0.1g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
Enamine | EN300-1704637-0.5g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
Enamine | EN300-1704637-1g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 1g |
$743.0 | 2023-09-20 | |
Enamine | EN300-1704637-5g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 5g |
$2152.0 | 2023-09-20 | |
Aaron | AR01DWFY-2.5g |
2,6-DIMETHYL-3,4-DIHYDRO-2H-PYRAN-4-ONE |
16000-13-8 | 95% | 2.5g |
$2025.00 | 2025-02-09 | |
Aaron | AR01DWFY-250mg |
2,6-DIMETHYL-3,4-DIHYDRO-2H-PYRAN-4-ONE |
16000-13-8 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01DWFY-5g |
2,6-DIMETHYL-3,4-DIHYDRO-2H-PYRAN-4-ONE |
16000-13-8 | 95% | 5g |
$2984.00 | 2023-12-15 |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2,6-dimethyl-3,4-dihydro-2H-pyran-4-oneに関する追加情報
Introduction to 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one (CAS No. 16000-13-8)
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one, identified by its Chemical Abstracts Service number (CAS No. 16000-13-8), is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the pyranone class, characterized by a six-membered ring containing both oxygen and carbon atoms. The presence of two methyl groups at the 2- and 6-positions enhances its structural stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The structure of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one features a lactone ring, which is a cyclic ester formed by the condensation of a carboxylic acid and an alcohol within the same molecule. This feature contributes to its versatility in chemical transformations, enabling applications in the synthesis of more complex molecules. The compound’s stability under various reaction conditions makes it particularly useful in multi-step synthetic pathways.
In recent years, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one has been explored for its potential applications in pharmaceutical development. Its unique structural framework allows for modifications that can lead to bioactive compounds with therapeutic properties. Researchers have been particularly interested in its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant molecules. The ability to functionalize the pyranone core provides chemists with a scaffold for designing novel compounds with improved efficacy and reduced side effects.
One of the most compelling aspects of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one is its utility in green chemistry initiatives. The compound can be synthesized through catalytic processes that minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical manufacturing. Recent studies have demonstrated its use in solvent-free reactions and under mild conditions, which not only enhances yield but also reduces environmental impact.
The pharmacological potential of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one has been further investigated in preclinical studies. Researchers have observed that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest that further development could lead to new treatments for conditions such as arthritis and other inflammatory disorders. Additionally, the compound’s ability to interact with biological targets makes it a promising candidate for drug discovery programs focused on modulating cellular processes.
From a synthetic chemistry perspective, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one serves as an excellent building block for constructing more complex heterocyclic systems. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where structural diversity is often correlated with improved pharmacological activity.
The analytical characterization of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one has been thoroughly documented using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound’s molecular structure and purity, ensuring that researchers can confidently incorporate it into their synthetic schemes. High-resolution NMR data has confirmed the presence of characteristic peaks corresponding to the lactone ring and methyl substituents, validating its identity.
In conclusion, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one (CAS No. 16000-13-8) represents a significant compound in both academic research and industrial applications. Its structural features and reactivity make it indispensable in synthetic organic chemistry, while its pharmacological potential positions it as a key player in drug discovery efforts. As research continues to uncover new applications for this versatile molecule, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one is poised to remain at the forefront of chemical innovation.
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